1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid
Overview
Description
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring attached to a phenoxyethyl group, which is further substituted with bromine and chlorine atoms. The addition of oxalic acid enhances its stability and solubility, making it a valuable compound for research and industrial purposes .
Scientific Research Applications
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Preparation Methods
The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine. Finally, the addition of oxalic acid results in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid can be compared with similar compounds such as:
2-(4-Bromo-2-chlorophenoxy)ethanol: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
4-Bromo-2-chlorophenol: Another related compound, which serves as a starting material in the synthesis process.
4-(4-Bromo-2-chlorophenoxy)butanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.C2H2O4/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGJVEUUCNJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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